molecular formula C12H16BrIO2 B14236289 1-Bromo-4-iodo-2,5-dipropoxybenzene CAS No. 216306-45-5

1-Bromo-4-iodo-2,5-dipropoxybenzene

Cat. No.: B14236289
CAS No.: 216306-45-5
M. Wt: 399.06 g/mol
InChI Key: IHYHUYDKMUNBNQ-UHFFFAOYSA-N
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Description

1-Bromo-4-iodo-2,5-dipropoxybenzene is an organic compound that belongs to the class of halogenated benzenes It is characterized by the presence of bromine and iodine atoms attached to a benzene ring, along with two propoxy groups at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4-iodo-2,5-dipropoxybenzene typically involves a multi-step process. One common method is the halogenation of 2,5-dipropoxybenzene. The process begins with the bromination of 2,5-dipropoxybenzene using bromine in the presence of a catalyst such as iron(III) bromide. This is followed by iodination using iodine and a suitable oxidizing agent like potassium iodate .

Industrial Production Methods: Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-iodo-2,5-dipropoxybenzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Sonogashira Coupling: Palladium catalysts and copper(I) iodide in the presence of a base such as triethylamine.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Sonogashira coupling can yield substituted alkynes, while nucleophilic substitution can produce various substituted benzenes.

Scientific Research Applications

1-Bromo-4-iodo-2,5-dipropoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-4-iodo-2,5-dipropoxybenzene involves its interaction with specific molecular targets. The presence of halogen atoms can influence the compound’s reactivity and binding affinity to various biological molecules. The propoxy groups may also play a role in modulating its solubility and bioavailability. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.

Comparison with Similar Compounds

Uniqueness: 1-Bromo-4-iodo-2,5-dipropoxybenzene is unique due to the presence of both bromine and iodine atoms along with propoxy groups. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for various synthetic and research applications.

Properties

CAS No.

216306-45-5

Molecular Formula

C12H16BrIO2

Molecular Weight

399.06 g/mol

IUPAC Name

1-bromo-4-iodo-2,5-dipropoxybenzene

InChI

InChI=1S/C12H16BrIO2/c1-3-5-15-11-8-10(14)12(7-9(11)13)16-6-4-2/h7-8H,3-6H2,1-2H3

InChI Key

IHYHUYDKMUNBNQ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC(=C(C=C1I)OCCC)Br

Origin of Product

United States

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